Desacetylvinblastine hydrazide

Description

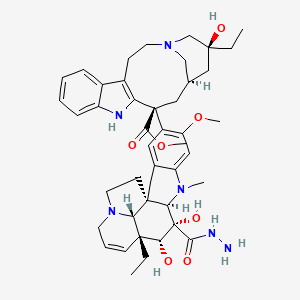

Structure

2D Structure

Properties

IUPAC Name |

methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRGGNQLPSVURC-ZVTSDNJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H56N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970723 | |

| Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55383-37-4 | |

| Record name | Desacetylvinblastine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55383-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desacetylvinblastine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESACETYLVINBLASTINE HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to the Discovery and Synthesis of Desacetylvinblastine Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide, a key derivative of the potent anticancer agent vinblastine, represents a cornerstone in the development of second-generation vinca alkaloids and targeted chemotherapeutics. Its "discovery" is not marked by its own standalone therapeutic application, but rather by its crucial role as a versatile synthetic intermediate. The strategic modification of the vinblastine molecule to create this hydrazide opened new avenues for producing semi-synthetic analogs with improved therapeutic profiles, most notably the clinically significant drug vindesine. Furthermore, this compound has become an essential building block in the construction of antibody-drug conjugates and other targeted delivery systems, underscoring its enduring importance in modern medicinal chemistry. This guide provides an in-depth overview of the synthesis of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in this critical area of cancer therapy.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct hydrazinolysis of vinblastine. This reaction achieves two key transformations in a single step: the deacetylation at the C-4 position of the vindoline moiety and the conversion of the C-3 carboxylate ester to a carbohydrazide.

Reaction Pathway

The overall synthetic scheme is a direct conversion of vinblastine to this compound.

Synthesis of this compound from Vinblastine.

Quantitative Data Summary

The synthesis of this compound from vinblastine is an efficient process, with reported yields varying based on reaction conditions and purification methods. The following table summarizes the quantitative data available from various sources.

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Vinblastine | Hydrazine; Ethanol; 60°C; 24h | 94.0% | --INVALID-LINK-- |

| Vinblastine Sulfate | Hydrazine Hydrate; Ethanol | 87.0% | --INVALID-LINK-- |

| Vinblastine | 1:1 mixture of hydrazine and ethanol; 60-65°C; 22h | Not specified | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established literature.

Protocol 1: Synthesis from Vinblastine

This protocol is adapted from methodologies that utilize vinblastine free base as the starting material.

Materials:

-

Vinblastine

-

Anhydrous Ethanol

-

Hydrazine Hydrate

-

Argon or Nitrogen gas

-

Standard laboratory glassware for reflux and purification

Procedure:

-

Dissolve vinblastine in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to vinblastine should be in large excess.

-

Heat the reaction mixture to 60°C and maintain this temperature with stirring for 24 hours.

-

Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure.

-

Purify the resulting crude product, this compound, using column chromatography or recrystallization to obtain the final product.

Protocol 2: Synthesis from Vinblastine Sulfate

This protocol outlines the synthesis starting from the more common salt form of vinblastine.

Materials:

-

Vinblastine Sulfate

-

Anhydrous Ethanol

-

Hydrazine Hydrate

-

Inert gas supply

-

Standard reflux and purification apparatus

Procedure:

-

Suspend vinblastine sulfate in anhydrous ethanol in a reaction vessel equipped with a condenser and under an inert atmosphere.

-

Add a significant excess of hydrazine hydrate to the suspension.

-

Heat the mixture to reflux and maintain for the time determined by reaction monitoring (typically 22-24 hours).

-

After the reaction is complete, as indicated by TLC or HPLC, allow the mixture to cool.

-

The solvent and unreacted hydrazine are removed in vacuo.

-

The residue is then subjected to purification, typically by silica gel chromatography, to isolate the pure this compound.

Logical Workflow for Synthesis and Application

The synthesis of this compound is a critical step that enables the creation of various therapeutically important vinblastine derivatives. The following diagram illustrates the logical workflow from the starting material to the final applications.

Workflow from Vinblastine to Therapeutic Applications.

Conclusion

The development of a reliable synthetic route to this compound has been a pivotal achievement in the field of medicinal chemistry. This intermediate has not only facilitated the creation of important semi-synthetic anticancer drugs like vindesine but also continues to be a valuable tool in the ongoing development of targeted cancer therapies. The detailed protocols and data presented in this guide are intended to support the efforts of researchers and scientists in harnessing the potential of this versatile molecule for future innovations in oncology.

References

An In-depth Technical Guide to the Inhibition of Tubulin Polymerization by Desacetylvinblastine Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desacetylvinblastine hydrazide (Des-VH) as a potent inhibitor of tubulin polymerization. Des-VH, a derivative of the vinca alkaloid vinblastine, is a key compound in the development of targeted cancer therapeutics. This document details its mechanism of action, quantitative data on its interaction with tubulin, and standardized experimental protocols for its evaluation.

Core Concept: Mechanism of Tubulin Polymerization Inhibition

This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are polymers of α- and β-tubulin heterodimers. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their cellular functions, particularly the formation of the mitotic spindle during cell division.

Des-VH binds to β-tubulin at the vinca domain, near the GTP-binding site. This binding interferes with the addition of tubulin dimers to the growing end of microtubules, thereby inhibiting their polymerization. At higher concentrations, it can induce the depolymerization of existing microtubules. By disrupting microtubule dynamics, Des-VH arrests cells in the M-phase of the cell cycle, leading to apoptosis.

Figure 1: Mechanism of tubulin polymerization inhibition by this compound (Des-VH).

Quantitative Data on Tubulin Interaction

| Compound | Parameter | Value | Organism/System | Reference |

| Desacetylvinblastine | Inhibition Constant (Ki) | 2 x 10-5 M | Chick Embryo Brain Tubulin | [1] |

| Desacetylvinblastine amide | Effective Inhibitory Concentration | 1 µM | Bovine Brain Tubulin | [2] |

Note: The Inhibition Constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition of the binding of a radiolabeled ligand (in this case, vinblastine) to its target (tubulin). The effective inhibitory concentration for the amide derivative demonstrates potent blockade of tubulin polymerization.

Experimental Protocols: In Vitro Tubulin Polymerization Assay

The following protocol outlines a standard method for assessing the inhibitory effect of compounds like this compound on tubulin polymerization in vitro. This assay typically measures the change in turbidity or fluorescence as tubulin dimers polymerize into microtubules.

1. Materials and Reagents:

-

Lyophilized tubulin (e.g., from bovine brain)

-

GTP (Guanosine-5'-triphosphate) solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Polymerization Buffer (General Tubulin Buffer with GTP and glycerol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Vinblastine, Nocodazole)

-

Negative control (solvent vehicle)

-

96-well microplate (black, clear bottom for fluorescence; clear for absorbance)

-

Temperature-controlled microplate reader capable of kinetic measurements at 340 nm (absorbance) or with appropriate filters for a fluorescent reporter.

2. Experimental Workflow:

Figure 2: Experimental workflow for an in vitro tubulin polymerization assay.

3. Detailed Procedure:

-

Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired stock concentration (e.g., 10 mg/mL). Prepare the Polymerization Buffer containing GTP and glycerol. Prepare serial dilutions of this compound and control compounds.

-

Assay Setup: Aliquot the test compounds, positive and negative controls into the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: On ice, dilute the tubulin stock to the final working concentration (e.g., 3 mg/mL) in the cold Polymerization Buffer. To initiate the reaction, add the tubulin solution to the wells containing the compounds.

-

Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths kinetically for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves. The percentage of inhibition is calculated by comparing the polymerization in the presence of the test compound to the negative control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a potent inhibitor of tubulin polymerization, a mechanism it shares with other clinically important vinca alkaloids. Its unique hydrazide functional group makes it a valuable component for the synthesis of antibody-drug conjugates (ADCs) and other targeted delivery systems, allowing for the selective delivery of this powerful cytotoxic agent to cancer cells while minimizing systemic toxicity. The quantitative data from related compounds underscores its significant activity at the microtubular level. The provided experimental protocol offers a robust framework for the further in vitro characterization of Des-VH and its derivatives. Future research should focus on elucidating the precise IC50 value of Des-VH in tubulin polymerization assays and further exploring its efficacy and safety in various targeted therapeutic contexts.

References

- 1. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Desacetylvinblastine Hydrazide: A Technical Guide to a Potent Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVBH) is a semi-synthetic derivative of vinblastine, a well-established chemotherapeutic agent belonging to the Vinca alkaloid family.[1] Vinca alkaloids are renowned for their potent anti-cancer properties, which stem from their ability to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton.[2][3] This interference ultimately leads to cell cycle arrest and apoptosis, making them a cornerstone of many cancer treatment regimens.[4]

DAVBH, as a modified form of vinblastine, has garnered significant interest, particularly as a cytotoxic payload in the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs).[5][6] Its chemical structure, featuring a hydrazide moiety, facilitates conjugation to targeting ligands while retaining the core microtubule-destabilizing activity of the parent compound. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[4] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[7] The proper segregation of chromosomes into daughter cells is entirely dependent on the precise regulation of microtubule dynamics.[3]

This compound, like other Vinca alkaloids, exerts its cytotoxic effects by disrupting this delicate equilibrium.[4] The primary mechanism involves the binding of the drug to tubulin dimers, specifically at a site known as the Vinca binding site.[8] This binding inhibits the polymerization of tubulin into microtubules.[9] At lower concentrations, Vinca alkaloids can suppress microtubule dynamics without causing a significant change in the total microtubule polymer mass, while at higher concentrations, they lead to net microtubule depolymerization.[10]

The consequences of this disruption are profound:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through metaphase of mitosis.[4]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] This is a key outcome of microtubule-targeting agents.

The following diagram illustrates the mechanism of action of DAVBH.

Caption: Mechanism of microtubule destabilization by DAVBH.

Quantitative Data

The potency of this compound is quantified through various in vitro assays. The following tables summarize key quantitative data, including its binding affinity to tubulin and its cytotoxic activity against cancer cells.

Table 1: Tubulin Binding Affinity

| Compound | Parameter | Value | Source |

| Desacetylvinblastine | Inhibition Constant (Ki) vs. [3H]vinblastine | 2 x 10-5 M | [11] |

Table 2: In Vitro Cytotoxicity of a DAVBH Conjugate

The following data pertains to a conjugate where DAVBH is linked to a cholecystokinin 2 receptor (CCK2R) targeting ligand (CRL-L1-DAVBH). This demonstrates the potent cytotoxicity of DAVBH when delivered to target cells.

| Cell Line | Compound | IC50 | Source |

| HEK293-CCK2R | CRL-L1-DAVBH | ~30 nM | [6] |

| HEK293 (parental) | CRL-L1-DAVBH | > 10 µM | [6] |

The significant difference in IC50 between the receptor-expressing and parental cell lines highlights the receptor-mediated activity of the conjugate, underscoring the retained potency of the DAVBH payload.[5]

Experimental Protocols

Characterizing the activity of microtubule-destabilizing agents like DAVBH involves a standard set of in vitro and cell-based assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering or turbidity, measured as absorbance at 340 nm.[12]

Methodology:

-

Reagent Preparation:

-

Reconstitute purified tubulin protein (e.g., bovine brain tubulin, >99% pure) to a concentration of 3 mg/mL in a general tubulin buffer (G-PEM: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.[12][13]

-

Prepare a stock solution of this compound in DMSO and create serial dilutions to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[12]

-

-

Assay Execution:

-

Pipette the tubulin solution into a pre-warmed 96-well plate.[12]

-

Add the test compound (DAVBH), a positive control (e.g., vinblastine, colchicine), and a vehicle control (DMSO) to respective wells.[12]

-

Place the plate in a microplate reader pre-heated to 37°C.[12]

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12]

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

The rate of polymerization and the maximum polymer mass can be determined.

-

Calculate the IC₅₀ value, which is the concentration of DAVBH that inhibits tubulin polymerization by 50%.

-

Caption: Workflow for the tubulin polymerization assay.

Cell Viability Assay (MTT/CellTiter-Glo)

These assays determine the concentration of DAVBH required to inhibit the growth or kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.[14][15][16]

Methodology (MTT Assay Example):

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well) and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of DAVBH for a specified period (e.g., 72 hours).[12] Include untreated and vehicle-only controls.

-

MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12] Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.[18]

Caption: Workflow for the MTT cell viability assay.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells, revealing the morphological changes induced by DAVBH, such as microtubule depolymerization and mitotic spindle disruption.[7][19][20]

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with DAVBH at a desired concentration (e.g., its IC₅₀) for a specified time.

-

Fixation: To preserve the microtubule structures, fix the cells. A common method is to use ice-cold methanol for 4-5 minutes at -20°C.[19][21]

-

Permeabilization: If not using methanol fixation, permeabilize the cell membrane to allow antibody entry. This can be done with a detergent like 0.5% Triton X-100 in a specialized buffer.[13]

-

Blocking: Block non-specific antibody binding sites using a solution like 3% Bovine Serum Albumin (BSA) in PBS for 45-60 minutes.[21]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets a tubulin subunit (e.g., mouse anti-α-tubulin or rat anti-tyrosinated tubulin) overnight at 4°C.[13][21]

-

Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature. A nuclear counterstain like Hoechst can also be included.[21]

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[19]

Caption: Immunofluorescence workflow for microtubule visualization.

Downstream Signaling Pathways

The disruption of microtubule dynamics by agents like DAVBH is a significant cellular stress event that activates specific signaling pathways, culminating in apoptosis. While mitosis is a primary target, cell death can be induced in all phases of the cell cycle.[3] Key pathways involved include:

-

JNK (c-Jun N-terminal Kinase) Pathway: Microtubule disruption is a known activator of the JNK stress-activated protein kinase pathway.

-

Bcl-2 Family Protein Regulation: The apoptotic response is mediated by the Bcl-2 family of proteins. Microtubule destabilizing agents can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the degradation of another anti-apoptotic protein, Mcl-1. This shifts the balance towards pro-apoptotic proteins (like Bim, Bax, and Bak), leading to mitochondrial outer membrane permeabilization and caspase activation.[3]

The diagram below outlines this signaling cascade.

Caption: Apoptosis signaling after microtubule disruption.

Conclusion and Future Directions

This compound is a potent microtubule destabilizing agent that retains the fundamental mechanism of action of the clinically important Vinca alkaloids. Its efficacy is rooted in its ability to bind tubulin, inhibit microtubule polymerization, induce mitotic arrest, and ultimately trigger apoptosis in proliferating cancer cells. The presence of the hydrazide functional group makes it an attractive payload for targeted drug delivery systems.

Future research will likely focus on:

-

Development of Novel Conjugates: Expanding the use of DAVBH in antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs) to target a wider range of cancers with high specificity.[5][22]

-

Overcoming Drug Resistance: Investigating the efficacy of DAVBH-based therapies in cancer models that have developed resistance to other microtubule-targeting agents.

-

Combination Therapies: Exploring the synergistic effects of DAVBH-conjugates with other classes of anticancer drugs, such as Bcl-2 family inhibitors, to enhance apoptotic induction.[3]

The data and protocols outlined in this guide provide a comprehensive foundation for researchers and drug developers working with this promising cytotoxic agent.

References

- 1. A Remarkable Series of Vinblastine Analogues Displaying Enhanced Activity and an Unprecedented Tubulin Binding Steric Tolerance: C20' Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. noblelifesci.com [noblelifesci.com]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 21. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Cellular Effects of Desacetylvinblastine Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide is a synthetic derivative of the potent anti-cancer agent vinblastine, a vinca alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus). While specific research on the cellular effects of this compound is limited, its structural similarity to vinblastine strongly suggests a shared mechanism of action. This technical guide provides an in-depth overview of the anticipated cellular effects of this compound, drawing upon the extensive body of research on its parent compound, vinblastine. The primary mode of action of vinca alkaloids involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details these effects, provides relevant experimental protocols, and presents quantitative data and signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Microtubule Disruption

Vinca alkaloids, including by extension this compound, exert their cytotoxic effects by interfering with the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of microtubule disruption by vinca alkaloids involves the following key steps:

-

Binding to Tubulin: Vinca alkaloids bind to the β-subunit of tubulin dimers, the fundamental building blocks of microtubules.

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.

-

Destabilization of Existing Microtubules: At higher concentrations, vinca alkaloids can also promote the disassembly of existing microtubules.

-

Disruption of Mitotic Spindle: The interference with microtubule dynamics leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

This disruption of the mitotic spindle is a primary contributor to the potent anti-cancer activity of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic potency of vinca alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Due to the limited availability of specific IC50 values for this compound, the following table summarizes the IC50 values for its parent compound, vinblastine, in various human cancer cell lines. It is important to note that a study on desacetyl vinblastine amide, a related compound, showed it to have a similar effect on tubulin polymerization as vinblastine and vincristine, suggesting that this compound likely possesses a comparable cytotoxic profile[1].

| Cell Line | Cancer Type | Vinblastine IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 2.6 | [2] |

| L1210 | Leukemia | 4.0 | [2] |

| S49 | Lymphoma | 3.5 | [2] |

| HL-60 | Leukemia | 5.3 | [2] |

| MCF-7 | Breast Cancer | 67.12 (µM) | [3] |

| A375 | Malignant Melanoma | 2.2 (µg/mL) | [4] |

Cellular Effects

The disruption of microtubule dynamics by this compound is expected to trigger a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle are essential for cells to progress through the M phase of the cell cycle. By disrupting microtubule dynamics, vinca alkaloids prevent the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition. This mitotic arrest is a hallmark of treatment with microtubule-targeting agents.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The signaling cascade leading to apoptosis following treatment with vinca alkaloids is complex and can involve several key proteins. One critical pathway involves the activation of the c-Jun N-terminal kinase (JNK). This activation can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of this compound.

Protocol 1: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule integrity within cells.

Materials:

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% bovine serum albumin in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Microscope slides or coverslips

Procedure:

-

Seed cells on sterile coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.

-

Wash the cells twice with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cell culture medium

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell culture medium

-

This compound

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway

References

Desacetylvinblastine Hydrazide: A Deep Dive into Structure-Activity Relationships for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Vinca Alkaloids and the Advent of Desacetylvinblastine Hydrazide

Vinca alkaloids, naturally occurring or semi-synthetic compounds derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[1] Their cytotoxic effects stem from their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Vinblastine and vincristine, two of the most well-known vinca alkaloids, differ only by a single substitution on the vindoline nucleus, yet exhibit distinct antitumor activities and toxicity profiles.[1]

Desacetylvinblastine, a metabolite of vinblastine, serves as the precursor to this compound. The introduction of a hydrazide group at the C-23 position of the catharanthine moiety provides a versatile point of attachment for linker chemistries, facilitating the development of targeted drug delivery systems. This strategic modification allows for the selective delivery of the potent cytotoxic payload to tumor cells expressing specific surface receptors, thereby improving the therapeutic index.[2]

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary mechanism of action of this compound, in line with other vinca alkaloids, is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.

Vinca alkaloids bind to β-tubulin at a specific site, known as the vinca-binding domain. This binding event disrupts the assembly of microtubules, leading to a cascade of downstream effects:

-

Inhibition of Microtubule Growth: By binding to the plus ends of microtubules, vinca alkaloids suppress the addition of new tubulin dimers, effectively halting microtubule elongation.

-

Promotion of Microtubule Disassembly: At higher concentrations, these compounds can induce the depolymerization of existing microtubules.

-

Mitotic Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the general mechanism of action of vinca alkaloids:

Caption: General mechanism of action of vinca alkaloids.

Structure-Activity Relationship (SAR) of this compound and Analogues

A comprehensive, publicly available dataset detailing the quantitative structure-activity relationship for a series of this compound derivatives with systematic modifications is currently limited. However, insights can be gleaned from studies on related vinblastine analogues, particularly those with modifications at or near the C-23 position of the catharanthine unit and alterations to the vindoline moiety.

Key Structural Features Influencing Activity:

-

The Hydrazide Moiety: The introduction of the hydrazide group at C-23 provides a crucial attachment point for linkers in drug conjugates.[2] The nature of the linker and the conjugated molecule significantly impacts the overall activity and selectivity of the resulting compound.

-

The Vindoline Moiety: Modifications to the vindoline portion of the molecule can have a profound effect on cytotoxicity. For instance, the difference between vinblastine (methyl group at N-1 of vindoline) and vincristine (formyl group at N-1 of vindoline) results in substantial differences in their clinical utility and toxicity profiles.[1]

-

The Catharanthine Moiety: Alterations to the catharanthine unit, beyond the C-23 position, can also modulate activity.

The following table summarizes qualitative and limited quantitative data for this compound and a related, more potent compound, tubulysin B hydrazide.

| Compound | Modification | Cytotoxicity (IC50) | Potency Comparison with DAVBH | Reference |

| This compound (DAVBH) | Hydrazide at C-23 of desacetylvinblastine | Not explicitly stated | - | [2] |

| Tubulysin B Hydrazide (TubBH) | A structurally distinct microtubule inhibitor with a hydrazide moiety for conjugation. | 2.7 nM (on HEK 293-CCK2R cells) | ~10x more potent | [2] |

Note: The lack of a comprehensive public dataset of IC50 values for a series of DAVBH derivatives prevents the creation of a detailed quantitative SAR table.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard method for determining the IC50 (half-maximal inhibitory concentration) of a compound.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Culture tumor cells in appropriate medium to ~80% confluency.

-

Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

The following diagram outlines the workflow for a typical cytotoxicity assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[5][6]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a stock solution of GTP (100 mM) in buffer.

-

Prepare stock solutions of the test compound and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor) in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add the general tubulin buffer.

-

Add the test compound at various concentrations to the wells. Include vehicle-only, positive, and negative controls.

-

Add GTP to a final concentration of 1 mM.

-

Initiate the polymerization reaction by adding the purified tubulin solution to each well to a final concentration of 2 mg/mL.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

-

The concentration of the compound that inhibits polymerization by 50% (IC50) can be calculated.

-

Resistance Mechanisms to Vinca Alkaloids

The clinical efficacy of vinca alkaloids can be limited by the development of drug resistance. The primary mechanisms of resistance include:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a major mechanism of multidrug resistance. These transporters actively pump vinca alkaloids out of the cancer cell, reducing their intracellular concentration.[1]

-

Alterations in Tubulin: Mutations in the genes encoding β-tubulin can alter the drug-binding site, reducing the affinity of vinca alkaloids. Changes in the expression of different tubulin isotypes can also contribute to resistance.[1]

-

Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as the Bcl-2 family, can make cancer cells less susceptible to drug-induced cell death.

The following diagram illustrates the key mechanisms of resistance to vinca alkaloids:

Caption: Key mechanisms of cellular resistance to vinca alkaloids.

Future Directions and Conclusion

This compound remains a valuable platform for the development of next-generation targeted cancer therapies. Future research should focus on:

-

Systematic SAR Studies: The synthesis and evaluation of a focused library of DAVBH analogues are needed to establish a clear quantitative SAR. This will enable the rational design of more potent and selective cytotoxic agents.

-

Novel Conjugation Strategies: The exploration of new linker technologies and targeting moieties will be crucial for developing ADCs and SMDCs with improved efficacy and safety profiles.

-

Overcoming Resistance: A deeper understanding of the mechanisms of resistance to DAVBH-based conjugates will inform the development of strategies to circumvent or overcome this clinical challenge.

References

- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Desacetylvinblastine Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (Des-VH), a derivative of the potent vinca alkaloid vinblastine, is a key component in the development of targeted cancer therapeutics. Its conjugation to targeting moieties, such as folic acid, allows for selective delivery to tumor cells, enhancing efficacy while minimizing systemic toxicity. A thorough understanding of its physicochemical properties is paramount for its effective formulation, characterization, and application in drug delivery systems. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and illustrates associated biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical and formulation strategies.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C43H56N6O7 | [1][2][3][4][5] |

| Molecular Weight | 768.94 g/mol | [1][2][3][4][5] |

| CAS Number | 55383-37-4 | [1][2][3][4][5][6] |

| Appearance | Pale Brown Solid | [2] |

| XLogP3 | 2.9 | [5] |

| Hydrogen Bond Donor Count | 6 | [5] |

| Hydrogen Bond Acceptor Count | 11 | [5] |

| Rotatable Bond Count | 7 | [5] |

| Topological Polar Surface Area | 182.92 Ų | [1] |

| Exact Mass | 768.421048 g/mol | [5] |

Table 2: Experimentally Determined Physicochemical Properties

| Property | Value | Source(s) |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |

| Melting Point | Not explicitly reported in the searched literature. | |

| pKa | Not explicitly reported in the searched literature. |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties and the synthesis of this compound are outlined below. These are based on established methodologies for similar compounds.

Synthesis of this compound

A common method for the synthesis of hydrazide derivatives involves the reaction of an ester with hydrazine hydrate.[7][8] For this compound, a direct reaction of vinblastine with hydrazine has been reported.[9]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Vinblastine sulfate

-

Hydrazine hydrate

-

Methanol (anhydrous)

-

Inert gas (e.g., Argon or Nitrogen)

-

Silica gel for flash chromatography

-

Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve vinblastine sulfate in anhydrous methanol under an inert atmosphere.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture under controlled conditions (e.g., reflux) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel.[9]

-

Elute the column with a suitable solvent gradient to separate the desired product from unreacted starting material and byproducts.

-

Collect the fractions containing this compound and combine them.

-

Evaporate the solvent to yield the purified product.

-

Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11]

Determination of Solubility

The solubility of a compound is a critical parameter for its formulation and bioavailability. A standard shake-flask method can be employed.[12][13]

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, chloroform, DMSO, methanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[14]

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.[12][14]

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved this compound in the aliquot using a validated analytical method, such as HPLC with UV detection.[15]

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.[10]

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted.[10]

Stability Studies

Assessing the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions. Stability is often evaluated using a stability-indicating HPLC method.[15][16][17][18]

Procedure:

-

Prepare solutions of this compound in relevant media (e.g., infusion fluids, formulation buffers).[15]

-

Store the solutions under different conditions of temperature (e.g., 4 °C, 25 °C, 40 °C) and light exposure.[15][16]

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw aliquots of the solutions.[18]

-

Analyze the aliquots using a validated stability-indicating HPLC method that can separate the intact drug from its degradation products.[15]

-

Quantify the amount of this compound remaining at each time point.

-

The stability is reported as the percentage of the initial concentration remaining over time.

Mechanism of Action and Signaling Pathways

Like other vinca alkaloids, this compound exerts its cytotoxic effects by interfering with microtubule dynamics.[19] This disruption of the microtubule network leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death).[20][21][22][23]

Signaling Pathway of this compound

References

- 1. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. | Semantic Scholar [semanticscholar.org]

- 2. 55383-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. 4-Desacetylvinblastine hydrazide|lookchem [lookchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Desacetylvinblastinehydrazide [smolecule.com]

- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Desacetylvinblastine hydrazide | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. who.int [who.int]

- 15. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sfpo.com [sfpo.com]

- 17. Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 19. file.medchemexpress.eu [file.medchemexpress.eu]

- 20. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Desacetylvinblastine Hydrazide: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVLBH) is a potent cytotoxic agent derived from the vinca alkaloid vinblastine. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This property makes DAVLBH a valuable payload for targeted cancer therapies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs). This technical guide provides an in-depth overview of DAVLBH, including its synthesis, mechanism of action, experimental protocols for its use in cancer research, and a summary of its efficacy and pharmacokinetic profile.

Chemical Properties

This compound is synthesized from vinblastine. The chemical properties of 4-Desacetylvinblastine hydrazide are summarized in the table below.[1]

| Property | Value |

| Chemical Name | 4-Desacetylvinblastine hydrazide |

| CAS Number | 55383-37-4 |

| Molecular Formula | C43H56N6O7 |

| Molecular Weight | 768.94 g/mol |

| PSA | 182.92 |

| LogP | 4.22990 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 7 |

Synthesis and Conjugation

The synthesis of DAVLBH and its subsequent conjugation to targeting moieties are critical steps in the development of DAVLBH-based cancer therapeutics.

Synthesis of this compound

A common method for synthesizing 4-desacetylvinblastine hydrazide involves the reaction of vinblastine with hydrazine.[1] A general protocol is as follows:

Experimental Protocol: Synthesis of 4-Desacetylvinblastine Hydrazide

-

Reaction Setup: Dissolve vinblastine in ethanol.

-

Reagent Addition: Add hydrazine to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.[1]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the product, deacetylvinblastine monohydrazide, is purified from the reaction mixture.

Note: This is a generalized protocol. Reaction conditions, such as the concentration of reactants and purification methods, may require optimization.

Conjugation to Targeting Moieties

DAVLBH is a key component in targeted therapies, where it is conjugated to a targeting ligand, such as a monoclonal antibody or a small molecule, via a chemical linker.[2][3][4] This approach allows for the selective delivery of the potent cytotoxic agent to cancer cells.

Experimental Protocol: Synthesis of a Small Molecule-Drug Conjugate (CRL-L1-DAVLBH)

This protocol describes the synthesis of a DAVLBH conjugate targeting the cholecystokinin 2 receptor (CCK2R).[2]

-

Preparation of Ligand-Linker: Synthesize the CCK2R ligand-linker conjugate (CRL-L1) as previously described.

-

Reaction Setup: Dissolve CRL-L1 in argon-purged HPLC grade water and adjust the pH to ~7 using argon-purged sodium bicarbonate.

-

Addition of Activated DAVLBH: Prepare a solution of disulfide-activated DAVLBH in tetrahydrofuran (THF) and add it to the CRL-L1 solution.[2]

-

Reaction Monitoring: Monitor the reaction progress using analytical LRMS-LCMS. The reaction is typically complete within 20 minutes.[2]

-

Purification: Purify the crude CRL-L1-DAVLBH conjugate by preparative reverse-phase HPLC.[2]

Experimental Protocol: General Antibody-Drug Conjugation via Disulfide Linker

This protocol outlines the general steps for conjugating a drug like DAVLBH to an antibody through a disulfide linker.

-

Antibody Reduction: Partially reduce the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups from the interchain disulfide bonds.[5][6]

-

Purification of Reduced Antibody: Remove the excess reducing agent by desalting chromatography (e.g., G25 column).[5]

-

Conjugation: React the reduced antibody with a DAVLBH-linker construct containing a thiol-reactive group (e.g., maleimide) that will form a disulfide bond with the antibody's free thiols.[6][7] The reaction is typically incubated on ice for about an hour.[5]

-

Quenching: Quench the reaction with an excess of a thiol-containing compound like cysteine to cap any unreacted maleimide groups.[5]

-

Purification of ADC: Purify the resulting ADC using a desalting column to remove excess drug-linker and quenching agent.[5]

Caption: General workflow for the synthesis and conjugation of this compound.

Mechanism of Action

The primary mechanism of action of DAVLBH, like other vinca alkaloids, is the inhibition of tubulin polymerization.[8][9] This disruption of microtubule dynamics has several downstream consequences that ultimately lead to cancer cell death.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[10] Vinca alkaloids bind to β-tubulin, preventing its polymerization into microtubules. This leads to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring the change in turbidity of a tubulin solution.[11][12]

-

Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[13]

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution with the polymerization buffer containing GTP. Add the test compound (e.g., DAVLBH) at various concentrations. Include positive (e.g., paclitaxel for stabilization) and negative (e.g., vehicle control) controls.[11][12]

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[11][13]

-

Data Acquisition: Measure the absorbance (turbidity) at 350 nm every 30 seconds for 60-90 minutes.[12][13]

-

Analysis: Plot the absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.[11]

Caption: Mechanism of action of this compound on microtubule dynamics.

Downstream Signaling Pathways

The disruption of microtubule dynamics by DAVLBH triggers a cascade of cellular events and affects multiple signaling pathways, ultimately leading to apoptosis. While the primary effect is mitotic arrest, vinca alkaloids can also induce apoptosis in interphase cells.[2] The disruption of the microtubule network can impact intracellular trafficking and signaling cascades that are dependent on an intact cytoskeleton. For example, microtubule disruption has been shown to influence MAPK (mitogen-activated protein kinase) signaling pathways, including the activation of JNK (c-Jun N-terminal kinase), which is involved in pro-apoptotic signaling.[10]

Caption: Key signaling events downstream of DAVLBH-induced microtubule disruption.

Efficacy and Pharmacokinetics

The efficacy of DAVLBH is primarily evaluated in the context of its targeted conjugates. In vitro and in vivo studies have demonstrated the potent anti-cancer activity of these conjugates.

In Vitro Cytotoxicity

The cytotoxic activity of DAVLBH and its conjugates is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Compound | Cell Line | IC50 | Reference |

| CRL-L1-DAVBH | HEK 293-CCK2R | ~10 nM | [2] |

| L1-DAVBH (nontargeted) | HEK 293-CCK2R | >1 µM | [2] |

| Free DAVLBH | HEK 293-CCK2R | ~1 nM | [2] |

| Z-GP-DAVLBH | SJSA-1 (Osteosarcoma) | ~50 nM (48h) | [14] |

| Z-GP-DAVLBH | 143B (Osteosarcoma) | ~100 nM (48h) | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the DAVLBH conjugate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.[15]

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

In Vivo Efficacy

The anti-tumor activity of DAVLBH conjugates is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunocompromised mice.

| Conjugate | Tumor Model | Dosing | Outcome |

| KS1/4-DAVLBH | N/A | 17 mg/kg (rats), 15 mg/kg (monkeys) | Pharmacokinetic study |

| EC145 | KB tumor xenografts | 1 µmol/kg s.c. x 6 | Marked antitumor activity |

| CRL-L1-TubBH | CCK2R-expressing xenografts | N/A | Tumor regression |

Experimental Protocol: Xenograft Efficacy Study

-

Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a specified size.

-

Treatment: Administer the DAVLBH conjugate at various doses and schedules. Include a vehicle control group.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specified duration.

-

Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the conjugate.

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DAVLBH conjugates.

A study on the monoclonal antibody-vinca conjugate KS 1/4-desacetylvinblastine hydrazide ([3H]LY203725) in rats and monkeys provided the following PK parameters:[2]

| Species | Dose | Elimination Half-lives (t1/2) | Primary Elimination Route |

| Rat | 17 mg/kg i.v. | 10 and 143 hours (biphasic) | Fecal excretion |

| Monkey | 15 mg/kg i.v. | 11 and 66 hours (biphasic) | Fecal excretion |

The half-life of free DAVLBH in the plasma of monkeys dosed with the conjugate was 16 hours.[2] Administration of unconjugated DAVLBH to rats showed a rapid initial decrease followed by a slower elimination with a half-life of 1.4 hours.[2]

Conclusion

This compound is a potent microtubule-disrupting agent with significant potential as a cytotoxic payload in targeted cancer therapies. Its well-characterized mechanism of action and the ability to be conjugated to various targeting moieties make it a valuable tool in the development of next-generation anti-cancer drugs. This technical guide provides a comprehensive overview of the key aspects of DAVLBH for researchers and drug development professionals, from its synthesis and conjugation to its biological activity and pharmacokinetic profile. Further research and development of DAVLBH-based conjugates hold promise for improving the efficacy and reducing the toxicity of cancer chemotherapy.

References

- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 6. Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanisms of Desacetylvinblastine Hydrazide Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Desacetylvinblastine hydrazide, a derivative of the potent microtubule-destabilizing agent vinblastine, represents a class of chemotherapy drugs targeting cell division.[1][2] However, its clinical efficacy is often hampered by the development of drug resistance. This guide provides a detailed overview of the primary mechanisms underlying resistance to this compound and its parent Vinca alkaloids, supported by experimental methodologies and quantitative data.

Core Resistance Mechanisms

Resistance to Vinca alkaloids, including this compound, is a multifaceted phenomenon primarily driven by two key cellular adaptations: increased drug efflux and alterations in the drug's target, the microtubule network.[3][4]

The most prevalent mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[4][5][6][7][8] These transmembrane proteins actively expel xenobiotics, including chemotherapeutic agents, from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[4][5]

-

P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is a major contributor to the multidrug resistance (MDR) phenotype.[5][9][10] Its overexpression leads to decreased intracellular accumulation of Vinca alkaloids.[4][9] Studies have shown that inhibiting P-gp function, either through pharmacological inhibitors like verapamil and dipyridamole or through ATP depletion, can significantly increase the intracellular concentration of vinblastine and restore drug sensitivity.[11][12]

-

Multidrug Resistance-Associated Proteins (MRPs/ABCC): Several members of the MRP family, including MRP1, MRP2, and MRP3, have been implicated in intrinsic resistance to Vinca alkaloids.[3][13]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key ABC transporter associated with resistance to a variety of anticancer drugs, including Vinca alkaloids.[13]

The overexpression of these transporters is a common feature in many cancer types and is a significant factor in both intrinsic and acquired resistance.[3][6]

As Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin and disrupting microtubule polymerization, changes in the structure and function of microtubules are a direct mechanism of resistance.[14][15][16]

-

Tubulin Isotype Expression: Human cells express several isotypes of β-tubulin. Alterations in the expression levels of these isotypes can affect drug binding and microtubule stability.[3][14] For instance, decreased expression of class III β-tubulin has been observed in Vinca alkaloid-resistant cell lines.[14][15]

-

Tubulin Mutations: Point mutations in the genes encoding β-tubulin can alter the drug-binding site, leading to reduced affinity for Vinca alkaloids and subsequent resistance.[14][17] A notable example is the Leu240→Ile mutation in class I β-tubulin, which has been identified in vincristine-resistant cells.[14][15][17] Cells with such mutations often exhibit increased microtubule stability.[18]

-

Microtubule-Associated Proteins (MAPs): Increased expression of MAPs, such as MAP4, can stabilize microtubules, counteracting the depolymerizing effect of Vinca alkaloids and contributing to resistance.[13][14][15]

Several intracellular signaling pathways are known to be dysregulated in cancer, contributing to cell survival, proliferation, and the development of drug resistance.[19][20] While direct links to this compound are still under investigation, pathways commonly implicated in general chemotherapy resistance include:

-